N-(2-Pyridinyl)-1,2-benzenediamine-15N3
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Overview
Description
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring attached to a benzene ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 typically involves the reaction of 2-aminopyridine with 1,2-diaminobenzene under specific conditions. One common method involves the use of a transition metal catalyst, such as copper or nickel, to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for several hours to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of bimetallic catalysts, such as iron-nickel frameworks, can improve the reaction rate and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved in its biological effects include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridinyl)thiourea: Similar in structure but contains a thiourea group instead of an amine group.
N-(2-Pyridinyl)ketothioacetamide: Contains a ketothioacetamide group, offering different reactivity and applications.
N-(2-Pyridinyl)benzamide: Features a benzamide group, used in different chemical and biological contexts.
Uniqueness
N-(2-Pyridinyl)-1,2-benzenediamine-15N3 is unique due to its specific amine linkage and the presence of nitrogen-15 isotopes, which make it valuable in isotopic labeling studies and advanced research applications .
Properties
Molecular Formula |
C11H11N3 |
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Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-N-(15N)(115N)pyridin-2-ylbenzene-1,2-di(15N2)amine |
InChI |
InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)/i12+1,13+1,14+1 |
InChI Key |
SMNUYINHUNGHMQ-WEQCDQLKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])[15NH]C2=CC=CC=[15N]2 |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=N2 |
Origin of Product |
United States |
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